molecular formula C29H28F5N3O5S B610821 SH5-07 CAS No. 1456632-41-9

SH5-07

货号: B610821
CAS 编号: 1456632-41-9
分子量: 625.6 g/mol
InChI 键: QPSUYVALAOXFGL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SH5-07 是一种基于羟肟酸的信号转导和转录激活因子 3 (STAT3) 蛋白抑制剂。STAT3 是一种转录因子,在各种细胞过程中发挥着至关重要的作用,包括细胞生长和分化、免疫反应和肿瘤发生。 This compound 在抑制 STAT3 活性方面已显示出巨大的潜力,使其成为癌症治疗的有希望的候选药物 .

作用机制

SH5-07 通过与 STAT3 蛋白结合并破坏其与生长因子受体的结合来发挥作用。这种抑制阻止 STAT3 的磷酸化和二聚化,从而阻断其 DNA 结合活性以及随后的基因转录。 该化合物优先抑制 STAT3:STAT3 DNA 结合活性而不是 STAT1:STAT3 和 STAT1:STAT1 活性,确保对依赖 STAT3 的通路的靶向抑制 .

生化分析

Biochemical Properties

SH5-07 interacts with the STAT3 protein, a critical component of many cellular signaling pathways . It inhibits STAT3 activity in a dose-dependent manner, with an IC50 value of 3.9±0.6 μM in in vitro assays . This compound preferentially inhibits STAT3:STAT3 DNA-binding activity, ahead of inhibiting STAT1:STAT3 activity, with minimal effects on STAT1:STAT1 activity .

Cellular Effects

This compound has been shown to have cytotoxic effects on various types of cancer cells, including chronic myeloid leukemia (CML) cells and glioblastoma cancer stem cells . It influences cell function by inhibiting the DNA-binding activity of STAT3, thereby disrupting the expression of STAT3-regulated genes .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to STAT3 and disrupting its association with growth factor receptors . This prevents the phosphorylation of STAT3 and inhibits its activity .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to induce long-term antitumor cell effects against malignant cells harboring constitutively-active STAT3 .

Dosage Effects in Animal Models

In animal models, this compound has been shown to inhibit tumor growth when administered at doses of 3 and 5 mg/kg .

Metabolic Pathways

Given its role as a STAT3 inhibitor, it likely interacts with enzymes and cofactors involved in STAT3 signaling pathways .

Transport and Distribution

Given its molecular mechanism of action, it likely interacts with cellular transporters or binding proteins involved in STAT3 signaling .

Subcellular Localization

Given its molecular mechanism of action, it likely localizes to areas of the cell where STAT3 is active .

准备方法

合成路线和反应条件

SH5-07 是作为 BP-1-102 的羟肟酸类似物合成的。合成涉及在特定条件下使羟肟酸衍生物与苯甲酸衍生物反应。 该反应通常需要使用诸如二甲基亚砜 (DMSO) 之类的溶剂,并且可能涉及加热以促进反应 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和受控反应条件,以确保化合物的质量和产量始终如一。 最终产品通过诸如高效液相色谱 (HPLC) 之类的技术进行纯化,以达到所需的纯度水平 .

化学反应分析

反应类型

SH5-07 主要经历抑制反应,其中它与 STAT3 蛋白结合,从而破坏其活性。 在正常条件下,它不会发生明显的氧化、还原或取代反应 .

常用试剂和条件

This compound 合成中常用的试剂包括羟肟酸衍生物、苯甲酸衍生物和诸如 DMSO 之类的溶剂。 反应条件通常涉及受控温度,并且可能需要使用催化剂来提高反应速率 .

形成的主要产品

This compound 合成形成的主要产物是基于羟肟酸的 STAT3 抑制剂本身。 该反应旨在以最小的副产物产率获得 this compound,从而确保高纯度和功效 .

科学研究应用

    癌症研究: SH5-07 已在体外和体内对人神经胶质瘤、乳腺癌和前列腺癌模型显示出显著的抗肿瘤活性。 .

    细胞信号传导研究: this compound 用于研究 STAT3 在细胞信号传导通路中的作用。

    药物开发: this compound 作为开发具有改进药理学特性的新型 STAT3 抑制剂的先导化合物。

相似化合物的比较

SH5-07 与其他 STAT3 抑制剂(如 SH4-54 和 BP-1-102)进行比较:

    SH4-54: 与 this compound 一样,SH4-54 是一种基于苯甲酸的 STAT3 抑制剂。两种化合物都表现出强大的生物活性,并抑制依赖 STAT3 的基因转录。

    BP-1-102: this compound 是 BP-1-102 的羟肟酸类似物。

属性

IUPAC Name

4-[(4-cyclohexylphenyl)methyl-[2-[methyl-(2,3,4,5,6-pentafluorophenyl)sulfonylamino]acetyl]amino]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28F5N3O5S/c1-36(43(41,42)28-26(33)24(31)23(30)25(32)27(28)34)16-22(38)37(21-13-11-20(12-14-21)29(39)35-40)15-17-7-9-19(10-8-17)18-5-3-2-4-6-18/h7-14,18,40H,2-6,15-16H2,1H3,(H,35,39)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSUYVALAOXFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N(CC1=CC=C(C=C1)C2CCCCC2)C3=CC=C(C=C3)C(=O)NO)S(=O)(=O)C4=C(C(=C(C(=C4F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28F5N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501105537
Record name 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

625.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1456632-41-9
Record name 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1456632-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Cyclohexylphenyl)methyl][2-[methyl[(2,3,4,5,6-pentafluorophenyl)sulfonyl]amino]acetyl]amino]-N-hydroxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501105537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism of action of SH5-07?

A1: this compound functions as a small-molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). It achieves this by directly binding to STAT3, disrupting its DNA-binding activity, and consequently hindering its transcriptional activity. [, ] This inhibition leads to downstream effects such as the downregulation of proteins involved in cell survival (Bcl-2, Bcl-xL, Mcl-1, survivin), cell cycle progression (cyclin D1), and oncogenesis (c-Myc). []

Q2: How selective is this compound for STAT3 compared to other STAT family members?

A2: this compound demonstrates notable selectivity for STAT3 over other STAT family members. Studies have shown that this compound does not significantly affect the DNA-binding activities of STAT1 and STAT5, indicating its preferential targeting of STAT3. [, ]

Q3: What is the impact of this compound on cancer cell behavior in vitro?

A3: In vitro studies utilizing various cancer cell lines, including glioma, breast, and prostate cancer cells, have demonstrated the anticancer potential of this compound. The compound effectively inhibits the proliferation, viability, anchorage-dependent and independent growth, migration, and invasion of these cancer cells, particularly those exhibiting constitutive STAT3 activity. [, , ]

Q4: Has this compound shown efficacy in in vivo models of cancer?

A4: Yes, this compound has exhibited promising anticancer effects in vivo. Oral administration of this compound has been shown to significantly inhibit tumor growth in mouse xenograft models of both glioma and breast cancer. [, , ]

Q5: Which structural features of this compound are important for its STAT3 inhibitory activity?

A5: this compound is a benzohydroxamic acid-based molecule. Structure-activity relationship (SAR) studies have revealed key structural features crucial for its STAT3 inhibitory activity. Modifications to the pentafluorobenzene or cyclohexylbenzene moieties, or replacing the benzene ring of the benzohydroxamic acid with heterocyclic rings, generally decrease potency. [] Interestingly, analogues incorporating an alanine or (R)-configured proline linker exhibited improved inhibitory activity and selectivity against STAT3. []

Q6: Have there been efforts to improve the drug-like properties of this compound?

A6: Yes, researchers have explored modifications to the structure of this compound to enhance its drug-like properties. For instance, a proline-based analogue incorporating a tetrahydropyranyl ring instead of the cyclohexyl group (compound 5h in []) showed improved permeability. [] These efforts aim to optimize pharmacokinetic parameters and potency for potential clinical development.

Q7: Are there any 3D models being used to study this compound's effect on bladder cancer?

A7: Yes, researchers are utilizing 3D spheroid and organoid models to study the effects of this compound on bladder cancer. These models better mimic the in vivo tumor microenvironment compared to traditional monolayer cultures, potentially providing more accurate insights into drug response. Studies using these models have shown that this compound effectively reduces spheroid size, decreases ATP levels, induces cell death, and suppresses STAT3 activation in bladder cancer cells. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。